1-Ethyl-2-(2-ethylphenoxy)benzene
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Overview
Description
1-Ethyl-2-(2-ethylphenoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an ethyl group and an ethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(2-ethylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form ethylbenzene.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(2-ethylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-Ethyl-2-(2-ethylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(2-ethylphenoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming intermediates that undergo further reactions. This compound’s effects are mediated by its ability to donate or withdraw electrons, influencing various chemical pathways .
Comparison with Similar Compounds
Ethylbenzene: A simpler aromatic hydrocarbon with only an ethyl group attached to the benzene ring.
Phenoxybenzene: Contains a phenoxy group attached to the benzene ring.
2-Ethylphenol: Features an ethyl group and a hydroxyl group on the benzene ring
Uniqueness: 1-Ethyl-2-(2-ethylphenoxy)benzene is unique due to the presence of both an ethyl group and an ethylphenoxy group on the benzene ring. This dual substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
68900-67-4 |
---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-ethyl-2-(2-ethylphenoxy)benzene |
InChI |
InChI=1S/C16H18O/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
YIMFCJMGPKCUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC=CC=C2CC |
Origin of Product |
United States |
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